molecular formula C12H10Cl2N2O2 B578021 4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-10-1

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B578021
CAS No.: 1242260-10-1
M. Wt: 285.124
InChI Key: RQUBATHLAJPDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions. One common method starts with the Friedländer condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Further reactions introduce the amino group and additional chlorine atoms to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both amino and dichloro functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1242260-10-1

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.124

IUPAC Name

ethyl 4-amino-5,8-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)6-5-16-11-8(14)4-3-7(13)9(11)10(6)15/h3-5H,2H2,1H3,(H2,15,16)

InChI Key

RQUBATHLAJPDLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)Cl)N

Synonyms

4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.